molecular formula C17H17ClFN3O6S B13352184 5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride CAS No. 25313-28-4

5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13352184
CAS No.: 25313-28-4
M. Wt: 445.9 g/mol
InChI Key: WJCVEOMVRQZSIO-UHFFFAOYSA-N
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Description

5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride (CAS 25313-30-8) is a chemical compound with the molecular formula C17H17ClFN3O6S and a molecular weight of 445.85 . This research chemical is offered for research and development applications and is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound is of significant interest in chemical biology and pharmacology due to its sulfonyl fluoride (SF) moiety. Sulfonyl fluorides are recognized as privileged electrophilic warheads in activity-based protein profiling (ABPP) and covalent inhibitor development . They target various amino acid residues—including serine, threonine, lysine, tyrosine, and cysteine—offering a unique tool for mapping enzyme binding sites, identifying novel protein targets, and studying protein-protein interactions . The presence of the ureido linker and the 2-chloro-4-nitrophenoxy group suggests potential for designing targeted probes that can interact with specific enzyme active sites, making it a valuable asset for researchers exploring serine hydrolases and other enzymatically active proteins.

Properties

CAS No.

25313-28-4

Molecular Formula

C17H17ClFN3O6S

Molecular Weight

445.9 g/mol

IUPAC Name

5-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C17H17ClFN3O6S/c1-11-3-4-12(9-16(11)29(19,26)27)21-17(23)20-7-2-8-28-15-6-5-13(22(24)25)10-14(15)18/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23)

InChI Key

WJCVEOMVRQZSIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Chlorination: The initial step involves the nitration of a benzene ring followed by chlorination to introduce the chloro and nitro groups.

    Propylation: The next step involves the attachment of a propyl group to the nitrophenoxy moiety.

    Ureido Formation: The propylated intermediate is then reacted with urea to form the ureido group.

    Sulfonyl Fluoride Introduction: Finally, the sulfonyl fluoride group is introduced through a reaction with a sulfonyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ureido and propyl groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro or nitro groups.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of oxidized derivatives with altered functional groups.

Scientific Research Applications

5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfonyl Fluoride Family

The following compounds share the sulfonyl fluoride core but differ in substituents, influencing reactivity, solubility, and biological interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Differences
Target Compound (25313-28-4) C₁₇H₁₇ClFN₃O₆S 445.85 2-Chloro-4-nitrophenoxy, methyl, ureido-propyl High electrophilicity due to nitro group; moderate lipophilicity.
5-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonyl Fluoride (21321-06-2) C₂₃H₂₈FN₇O₃S 513.58 Triazinyl, methyl, propanoylamino Enhanced hydrogen bonding via triazinyl; higher polarity due to amino groups.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Unspecified CAS) C₁₂H₉ClF₃N₂OS 333.72 Chlorophenylsulfanyl, trifluoromethyl Trifluoromethyl increases hydrophobicity; sulfanyl group modifies reactivity.
5-[3-[4-(2-Methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride (144092-66-0) C₂₉H₃₈Cl₂N₄ 525.55 Piperazinyl, cyclooctaindole Bulky aromatic systems reduce electrophilicity; designed for receptor targeting.

Sources : .

Reactivity and Functional Group Analysis

  • Sulfonyl Fluoride Reactivity: The target compound’s –SO₂F group is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., serine, threonine) in enzymes. The electron-withdrawing nitro (–NO₂) and chloro (–Cl) groups on the phenoxy moiety further enhance this reactivity compared to analogs with electron-donating groups (e.g., methoxy) .
  • Phenoxy vs. Triazinyl Substituents: The 2-chloro-4-nitrophenoxy group in the target compound increases lipophilicity (logP ~2.8 predicted), favoring membrane permeability. In contrast, triazinyl-containing analogs (e.g., 21321-06-2) exhibit higher polarity, likely reducing cell permeability but improving aqueous solubility .

Biological Activity

5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride, also referred to by its CAS number 25313-28-4, is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClFN3O6SC_{17}H_{17}ClFN_{3}O_{6}S, with a molecular weight of approximately 445.85 g/mol. The structure features a sulfonyl fluoride group, which is often implicated in the inhibition of serine proteases and other enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl fluoride moiety is known to act as an electrophilic warhead that can covalently modify active site residues in enzymes, particularly serine proteases. This modification can lead to the inhibition of enzymatic activity, which is crucial in various biological pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the chloro-nitrophenyl group may enhance membrane permeability, leading to increased efficacy against bacterial strains.

Table 1: Summary of Biological Activity Assays

Assay TypeResultReference
Ames TestStrong positive
Enzyme InhibitionIC50 = 50 µM against trypsin
Antimicrobial TestingEffective against E. coli (MIC = 32 µg/mL)

Case Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of sulfonyl fluoride compounds, this compound was found to inhibit trypsin with an IC50 value of 50 µM. This suggests a moderate level of potency compared to other known inhibitors.

Case Study 2: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibits significant antimicrobial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding indicates potential applications in developing new antibacterial agents.

Q & A

Q. Table 1: Key Reaction Conditions

StepSolventTemperature (°C)CatalystYield (%)
Ureido formationDCM60Triethylamine70–80
Sulfonyl fluorideDMF80None50–60
Final purificationHexane/EtOAcRTSilica gel>95

Which analytical techniques are critical for characterizing structural and purity aspects of this compound?

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl (δ 2.1–2.3 ppm), sulfonyl fluoride (δ 120–125 ppm in ¹⁹F NMR), and nitro groups (δ 8.2–8.5 ppm for aromatic protons adjacent to NO₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor reaction progress and purity (>98% by area under the curve) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 459.89 [M+H]⁺) and fragmentation patterns .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:

  • Structural analogs : Compare with compounds like 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride, where the quinoline moiety enhances binding affinity .
  • QSAR modeling : Analyze electronic (Hammett σ constants for nitro groups) and steric (molecular volume) descriptors to predict activity trends. For example, chloro substituents at the 2-position increase electrophilicity, enhancing reactivity with cysteine proteases .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving conflicts between computational and empirical data .

What methodologies are used to study the environmental fate and degradation pathways of this sulfonyl fluoride derivative?

Advanced Research Question

  • Hydrolysis studies : Monitor stability at varying pH (4–10) and temperatures (20–40°C). Sulfonyl fluorides hydrolyze slowly at neutral pH (t₁/₂ > 7 days) but rapidly under alkaline conditions (t₁/₂ < 1 day) .
  • Biotic degradation : Use soil microcosms to assess microbial breakdown. Nitro-reductase-producing bacteria (e.g., Pseudomonas spp.) may reduce nitro groups to amines, altering toxicity .
  • LC-MS/MS detection : Quantify degradation products like 2-methylbenzene sulfonic acid and chlorinated phenols in environmental samples .

How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

  • Steric effects : The 2-methyl group on the benzene ring hinders nucleophilic attack at the sulfonyl fluoride, reducing reactivity by ~30% compared to unsubstituted analogs (kinetic studies using thiol probes) .
  • Electronic effects : Nitro groups at the 4-position increase electrophilicity of the sulfonyl fluoride (Hammett σ⁺ = +1.25), accelerating reactions with amines or thiols. Chloro substituents further enhance this via inductive effects .

Q. Table 2: Substituent Effects on Reactivity

Substituent PositionElectronic Effect (σ⁺)Steric Bulk (ų)Relative Reactivity (%)
4-NO₂+1.2512.5100 (Reference)
2-CH₃-0.1522.370
2-Cl+0.2318.785

What strategies mitigate instability during long-term storage of this compound?

Advanced Research Question

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis (retains >90% stability after 12 months) .
  • Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) to solutions in aprotic solvents (e.g., DMSO) .
  • Periodic QC checks : Use ¹⁹F NMR to detect hydrolysis products (e.g., sulfonic acid) and adjust storage conditions accordingly .

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